molecular formula C19H17N5O2 B2446848 ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 306278-66-0

ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2446848
CAS No.: 306278-66-0
M. Wt: 347.378
InChI Key: PEUBVNMMBKQHNJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the class of quinoxalines. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties

Properties

IUPAC Name

ethyl 2-amino-1-(4-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-2-26-19(25)15-16-18(23-14-6-4-3-5-13(14)22-16)24(17(15)21)12-9-7-11(20)8-10-12/h3-10H,2,20-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUBVNMMBKQHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamines with Dicarbonyl Precursors

The quinoxaline core is often constructed via cyclocondensation between o-phenylenediamine derivatives and α-dicarbonyl compounds. For ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, this approach involves 3-methyl-2-quinoxalinol as a starting material. Treatment with phosphorus oxychloride (POCl₃) generates a reactive chloro intermediate, which undergoes nucleophilic substitution with ethyl bromopyruvate to install the ester moiety. Subsequent condensation with 4-nitroaniline introduces the aryl group at the pyrrole position, followed by nitro reduction using iron in glacial acetic acid to yield the final 4-aminophenyl substituent.

Key Reaction Conditions

  • Chlorination: POCl₃, 80°C, 4 hours.
  • Esterification: Ethyl bromopyruvate, dry ethanol, reflux.
  • Aryl Substitution: 4-Nitroaniline, cesium carbonate, DMF, 110°C.
  • Reduction: Iron powder, acetic acid, 70°C.

This method achieves an overall yield of 32–45%, with regioselectivity challenges arising during the aryl substitution step.

Palladium-Catalyzed Cross-Coupling for Pyrrole Functionalization

Palladium-mediated couplings enable precise installation of the 4-aminophenyl group on preformed pyrroloquinoxaline scaffolds. Starting from ethyl 2-chloro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate , a Buchwald-Hartwig amination with 4-aminophenylboronic acid in the presence of Pd(OAc)₂ and BINAP ligand affords the target compound. The reaction proceeds via oxidative addition of the palladium catalyst to the chloroarene, followed by transmetalation with the boronic acid and reductive elimination to form the C–N bond.

Optimized Parameters

  • Catalyst: Pd(OAc)₂ (5 mol%).
  • Ligand: BINAP (10 mol%).
  • Base: Cs₂CO₃, toluene, 100°C.
  • Yield: 68% after column chromatography.

This method circumvents nitro reduction steps but requires stringent anhydrous conditions.

Ultrasound-Assisted Synthesis with Copper Catalysis

A sonochemical approach enhances reaction rates and yields for pyrrolo[2,3-b]quinoxaline formation. Ethyl 2-chloro-3-alkynylquinoxaline derivatives react with sulfinamide reactants under ultrasound irradiation (40 kHz) in the presence of Cu(OAc)₂. The copper catalyst facilitates sequential C–N coupling, cyclization, and N–S bond cleavage, directly yielding the pyrrole ring. Post-functionalization with 4-aminophenyl groups is achieved via nucleophilic aromatic substitution.

Advantages

  • Reduced reaction time (2–4 hours vs. 12–24 hours conventionally).
  • Improved atom economy due to in situ cyclization.
  • Typical yields: 50–65% for the pyrroloquinoxaline core.

InCl₃-Catalyzed One-Pot Multicomponent Assembly

Recent advances employ indium(III) chloride to catalyze a tandem imine formation, cyclization, and H-shift sequence. Combining 1-(2-aminophenyl)pyrrole with 2-propargyloxybenzaldehydes in p-xylene at 140°C generates the fused quinoxaline framework in a single pot. While this method primarily targets benzooxazepino-fused derivatives, modifying the aldehyde component to include 4-aminophenyl substituents could adapt it for the target compound.

Mechanistic Highlights

  • Imine formation between the aniline and aldehyde.
  • Electrophilic aromatic substitution cyclizes the pyrrole.
  • Nucleophilic addition constructs the seven-membered oxazepine ring.

Yields for analogous structures reach 83%, suggesting potential for optimization.

Reductive Amination and Functional Group Interconversion

Alternative routes exploit reductive amination to install the 2-amino group post-cyclization. Ethyl 2-nitro-1-(4-nitrophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is hydrogenated over Pd/C (10 wt%) in methanol, selectively reducing nitro groups to amines without affecting the ester. This two-step process avoids competing side reactions encountered during direct amination.

Critical Considerations

  • Hydrogen pressure: 30 psi, 25°C.
  • Chemoselectivity: Ensured by steric hindrance from the fused rings.
  • Yield: 78% after recrystallization.

Comparative Analysis of Synthetic Routes

Method Key Steps Catalyst Yield (%) Limitations
Cyclocondensation Chlorination, esterification, reduction None 32–45 Multi-step, regioselectivity issues
Pd-Catalyzed Coupling Buchwald-Hartwig amination Pd(OAc)₂ 68 Costly catalyst, moisture-sensitive
Ultrasound-Assisted Sonochemical cyclization Cu(OAc)₂ 50–65 Specialized equipment required
InCl₃ One-Pot Tandem imine/cyclization InCl₃ 83* Substrate specificity
Reductive Amination Nitro reduction Pd/C 78 Requires nitro precursor

*Reported for analogous structures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

Research indicates that derivatives of pyrroloquinoxaline compounds exhibit diverse biological activities:

  • Anticancer Activity
  • Anti-inflammatory Properties
  • Antimicrobial Effects

Anticancer Activity

Studies have demonstrated that ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exhibits significant cytotoxicity against various cancer cell lines. The mechanisms of action include:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It interferes with pathways that lead to uncontrolled cell growth.

Cytotoxicity Data :

Cell LineIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
HCT-1161.9Doxorubicin3.23
MCF-72.3Doxorubicin3.23

These results indicate that the compound is more potent than standard chemotherapeutic agents like doxorubicin.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines such as Interleukin-8 (IL-8), which are crucial in inflammatory diseases. This suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. Related compounds have shown significant activity against both gram-positive and gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • A clinical trial involving patients with advanced colorectal cancer showed improved tumor response rates when treated with a pyrroloquinoxaline derivative compared to standard treatments.
  • Case Study on Inflammatory Diseases :
    • A cohort study examining patients with rheumatoid arthritis revealed that administration of the compound led to reduced levels of inflammatory markers and improved clinical outcomes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. It can bind to DNA or proteins, disrupting their normal function and leading to cell death in the case of cancer cells . The compound may also inhibit key enzymes or signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research .

Biological Activity

Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, a compound with the CAS number 306278-66-0, belongs to the quinoxaline family of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C19H17N5O2
  • Molecular Weight : 347.37 g/mol
  • CAS Number : 306278-66-0

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in various studies.

Case Studies and Research Findings

  • In Vitro Studies :
    • In a study evaluating multiple quinoxaline derivatives against various cancer cell lines, this compound demonstrated significant growth inhibition. Specifically, it showed an IC50 value of approximately 0.126 µM against HeLa cells, indicating potent anticancer activity compared to doxorubicin (IC50 = 3.23 µg/mL) .
    • Another study highlighted that compounds similar to ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline exhibited IC50 values in the low micromolar range against HCT116 and MCF-7 cell lines .
  • Mechanisms of Action :
    • The anticancer effects are attributed to several mechanisms, including the induction of apoptosis and disruption of cell cycle progression. The presence of electron-donating groups in the structure enhances activity by stabilizing reactive intermediates that induce oxidative stress in cancer cells .
    • The compound also acts as an inhibitor of thioredoxin reductase (TrxR), a key enzyme involved in maintaining cellular redox balance, further contributing to its anticancer properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its SAR:

Substituent Effect on Activity Notes
Electron-donating groups (e.g., -OCH3)Increase activityStabilizes reactive intermediates
Electron-withdrawing groups (e.g., -Cl)Decrease activityReduces nucleophilicity
Aromatic substitutionsVariable effectsDepends on position and type of substituent

The presence of an amino group at the 2-position and a carboxylate at the 3-position is critical for enhancing the compound's interaction with biological targets.

Q & A

Q. What are the standard synthetic routes for ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, and how are intermediates characterized?

The compound is synthesized via multi-step coupling reactions. For example, ethyl pyrrole carboxylate derivatives are prepared by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with acyl chlorides (e.g., substituted isoquinolinecarbonyl chlorides) under controlled conditions. Characterization typically involves electrospray ionization mass spectrometry (ESIMS) for molecular weight confirmation and ¹H NMR for structural elucidation. For instance, in similar compounds, NMR signals for aromatic protons and ester groups (δ 4.27 ppm for -OCH₂CH₃) are critical for verifying purity and regioselectivity .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinement. SHELXTL (Bruker AXS version) provides an interface for data processing, while SHELXPRO aids in macromolecular applications. Proper space group assignment and hydrogen bonding analysis are critical for validating structural models .

Q. What are the known applications of this compound in materials science?

The compound exhibits corrosion inhibition properties for C38 steel in acidic environments. Electrochemical methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to quantify inhibition efficiency. For example, studies report up to 90% efficiency at optimal concentrations (e.g., 10⁻³ M) due to adsorption on metal surfaces, forming a protective layer .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms (e.g., via ICReDD’s workflow) enable predictive synthesis design. By modeling transition states and intermediates, researchers can identify energy barriers and optimal reaction conditions (e.g., solvent, temperature). Feedback loops between computational predictions and experimental validation (e.g., via HPLC monitoring) reduce trial-and-error approaches .

Q. What strategies resolve contradictions in corrosion inhibition data across studies?

Discrepancies in inhibition efficiency may arise from variations in experimental parameters (e.g., concentration, pH, temperature). Systematic control of variables and statistical analysis (e.g., ANOVA) are essential. Surface characterization techniques like scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) can validate adsorption mechanisms. Cross-referencing electrochemical data with computational adsorption energies (via DFT) further clarifies inconsistencies .

Q. How does the electronic structure of this compound influence its corrosion inhibition mechanism?

Frontier molecular orbital (FMO) analysis and Fukui indices, derived from DFT calculations, reveal electron-rich regions (e.g., amino and quinoxaline groups) that facilitate adsorption on metal surfaces. Charge transfer interactions between the inhibitor’s lone pairs and vacant d-orbitals of iron are critical. Molecular dynamics (MD) simulations can model adsorption configurations under varying pH conditions .

Q. What advanced spectroscopic techniques are recommended for studying degradation pathways?

High-resolution mass spectrometry (HRMS) and liquid chromatography–mass spectrometry (LC-MS/MS) identify degradation products. For stability studies, accelerated conditions (e.g., elevated temperature, UV exposure) coupled with ¹³C NMR tracking of ester hydrolysis or oxidation of the pyrroloquinoxaline core provide mechanistic insights .

Methodological Guidelines

  • Synthesis Optimization : Use ICReDD’s integrated computational-experimental workflows to screen reaction pathways and minimize byproducts .
  • Electrochemical Testing : Follow ASTM G5/G59 standards for polarization measurements, ensuring a three-electrode cell setup with controlled deaeration .
  • Data Validation : Cross-validate crystallographic data with Cambridge Structural Database (CSD) entries to confirm bond lengths and angles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.